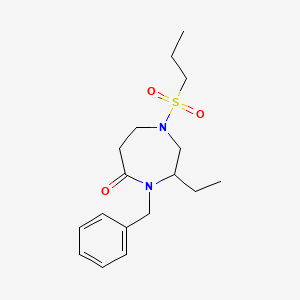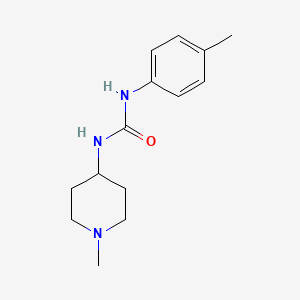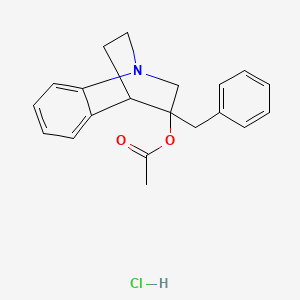
4-benzyl-3-ethyl-1-(propylsulfonyl)-1,4-diazepan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzyl-3-ethyl-1-(propylsulfonyl)-1,4-diazepan-5-one, also known as BPDZ, is a chemical compound that belongs to the family of diazepanes. It has been extensively studied for its potential applications in the field of neuroscience and pharmacology. BPDZ is a selective ligand for the sigma-1 receptor, which is a protein that is expressed in various tissues, including the brain. Sigma-1 receptors are involved in a wide range of physiological processes, such as pain perception, memory formation, and neuroprotection.
Mecanismo De Acción
4-benzyl-3-ethyl-1-(propylsulfonyl)-1,4-diazepan-5-one is a selective ligand for the sigma-1 receptor, which is a protein that is expressed in various tissues, including the brain. Sigma-1 receptors are involved in a wide range of physiological processes, such as pain perception, memory formation, and neuroprotection. The exact mechanism of action of this compound is not fully understood, but it is thought to modulate the activity of sigma-1 receptors, which in turn affects the activity of other proteins and signaling pathways in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of various neurotransmitter systems, such as the glutamate and dopamine systems. This compound has also been shown to modulate the activity of various ion channels, such as the voltage-gated calcium channels and the NMDA receptor. Furthermore, this compound has been shown to have anti-inflammatory effects and to modulate the activity of various enzymes, such as cyclooxygenase-2 and nitric oxide synthase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-benzyl-3-ethyl-1-(propylsulfonyl)-1,4-diazepan-5-one has several advantages for lab experiments. It is a selective ligand for the sigma-1 receptor, which allows for specific modulation of this receptor without affecting other receptors or proteins. This compound is also relatively stable and can be easily synthesized in large quantities. However, there are also limitations to the use of this compound in lab experiments. It has low solubility in water, which can make it difficult to administer to animals or to use in cell culture experiments. This compound also has a relatively short half-life, which can make it difficult to study its long-term effects.
Direcciones Futuras
There are several future directions for the study of 4-benzyl-3-ethyl-1-(propylsulfonyl)-1,4-diazepan-5-one. One direction is the further characterization of its mechanism of action and its effects on various signaling pathways in the brain. Another direction is the study of its potential use in the treatment of neurodegenerative diseases and psychiatric disorders. Furthermore, the development of new derivatives of this compound with improved pharmacological properties could lead to the development of more effective drugs for these conditions.
Métodos De Síntesis
The synthesis of 4-benzyl-3-ethyl-1-(propylsulfonyl)-1,4-diazepan-5-one involves several steps, starting from commercially available starting materials. The first step is the reaction between 2-ethyl-4-methylpyridine and benzyl chloride to form 2-benzyl-4-ethylpyridine. This intermediate is then reacted with sodium hydride and propylsulfonyl chloride to form the corresponding propylsulfonyl derivative. The final step involves the cyclization of the propylsulfonyl derivative with ethyl chloroacetate in the presence of sodium ethoxide to form this compound.
Aplicaciones Científicas De Investigación
4-benzyl-3-ethyl-1-(propylsulfonyl)-1,4-diazepan-5-one has been extensively studied for its potential applications in the field of neuroscience and pharmacology. It has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. This compound has also been shown to have analgesic effects in animal models of pain. Furthermore, this compound has been studied for its potential use in the treatment of psychiatric disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
4-benzyl-3-ethyl-1-propylsulfonyl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O3S/c1-3-12-23(21,22)18-11-10-17(20)19(16(4-2)14-18)13-15-8-6-5-7-9-15/h5-9,16H,3-4,10-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDAJZILSFTLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC(=O)N(C(C1)CC)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl [5-(4-sec-butoxy-3-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5409189.png)
![4-(cyclopropylmethyl)-3-isopropyl-1-[(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5409192.png)
![2-({[5-(2-fluorophenyl)-2-furyl]methyl}amino)ethanol hydrochloride](/img/structure/B5409195.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-2-(methylthio)acetamide](/img/structure/B5409198.png)
![N~2~-{[5-(2-cyanophenyl)-2-furyl]methyl}-N~1~,N~1~,N~2~-trimethylalaninamide](/img/structure/B5409203.png)
![4-(4-fluorobenzyl)-3-isopropyl-1-[2-(methylthio)-4-pyrimidinyl]-1,4-diazepan-5-one](/img/structure/B5409211.png)
![3-hydroxy-3-({[2-(4-hydroxyphenyl)ethyl]amino}methyl)-1-(4-isopropylbenzyl)piperidin-2-one](/img/structure/B5409225.png)


![2-(1,3-benzoxazol-2-yl)-3-[4-(diethylamino)phenyl]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B5409255.png)

![3-{1-[2-(1H-1,2,4-triazol-3-yl)benzoyl]-3-azetidinyl}pyridine](/img/structure/B5409265.png)

![2-methyl-3-({3-[2-(2-methylphenyl)ethyl]-1-piperidinyl}carbonyl)phenol](/img/structure/B5409285.png)